![molecular formula C20H28N4O B2443911 1-Benzyl-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea CAS No. 1172955-78-0](/img/structure/B2443911.png)
1-Benzyl-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea
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Overview
Description
The compound “1-Benzyl-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea” is a complex organic molecule. It contains a urea group (NH2-CO-NH2), which is a common functional group in organic chemistry. The molecule also contains two dimethylamino groups and a benzyl group, which are also common in organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The urea group would likely form hydrogen bonds with other molecules, and the benzyl and dimethylamino groups could participate in various types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence a compound’s properties .Scientific Research Applications
Synthesis and Structural Insights
Mechanism of Amide Formation and Stability in Aqueous Media : A study highlights the mechanism of amide formation between carboxylic acid and amine in aqueous media using carbodiimide. The stability of carbodiimide and its ability to form urea derivatives in different pH conditions suggest potential applications in bioconjugation and synthesis processes (Nakajima & Ikada, 1995).
Experimental and Theoretical Studies on Pyrrol-2,3-diones Formation : Another research focused on the reaction of asymmetric disubstituted urea derivatives, highlighting the synthesis of new compounds and their structural determination through spectroscopic data and computational methods (Yıldırım & Kandemirli, 2004).
Synthesis of Hindered Ureas as Masked Isocyanates : A significant study demonstrated the unique ability of hindered trisubstituted ureas to undergo efficient substitution reactions with a range of nucleophiles under neutral conditions, offering a novel approach for the synthesis of amine derivatives, including N-protected aniline derivatives (Hutchby et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-benzyl-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-23(2)18-12-10-17(11-13-18)19(24(3)4)15-22-20(25)21-14-16-8-6-5-7-9-16/h5-13,19H,14-15H2,1-4H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNSAXINAVVTIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NCC2=CC=CC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea |
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